3-chloro-2-(2-methoxyethoxy)aniline

Catalog No.
S783195
CAS No.
883547-01-1
M.F
C9H12ClNO2
M. Wt
201.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-2-(2-methoxyethoxy)aniline

CAS Number

883547-01-1

Product Name

3-chloro-2-(2-methoxyethoxy)aniline

IUPAC Name

3-chloro-2-(2-methoxyethoxy)aniline

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C9H12ClNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3

InChI Key

MKEZLQWRFUUGQJ-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=CC=C1Cl)N

Canonical SMILES

COCCOC1=C(C=CC=C1Cl)N

3-Chloro-2-(2-methoxyethoxy)aniline is an organic compound characterized by its complex structure, which includes a chloro-substituted aniline and multiple ethoxy groups. Its molecular formula is C11H16ClNO3C_{11}H_{16}ClNO_3, and it has a molecular weight of approximately 245.71 g/mol. The compound is known for its diverse chemical reactivity and potential applications in various fields, including chemistry, biology, and industry.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule, typically employing reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, under basic conditions.
  • Hydrolysis: The compound can also undergo hydrolysis in acidic or basic environments, yielding corresponding amines and alcohols.

These reactions facilitate the compound's utility as an intermediate in organic synthesis.

Research into the biological activity of 3-chloro-2-(2-methoxyethoxy)aniline indicates potential interactions with various biological molecules. It may serve as a probe for studying enzyme interactions and could exhibit biological effects by binding to specific molecular targets, thereby altering their activity. Ongoing studies are exploring its potential therapeutic applications, particularly as a precursor in drug synthesis.

The synthesis of 3-chloro-2-(2-methoxyethoxy)aniline typically involves multiple steps:

  • Starting Material: The process often begins with 3-chloroaniline.
  • Ethoxy Group Introduction: Ethoxy groups are introduced through nucleophilic substitution reactions. Common reagents include sodium hydride or potassium tert-butoxide to deprotonate alcohol groups, followed by the addition of appropriate ethoxy reagents.
  • Reaction Conditions: Optimal reaction conditions are crucial for maximizing yield and purity, often involving continuous flow processes in industrial settings to enhance efficiency.

The final product is usually purified through methods such as distillation or recrystallization.

3-Chloro-2-(2-methoxyethoxy)aniline has several applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is utilized in studies of enzyme interactions and biochemical assays.
  • Industry: It plays a role in producing specialty chemicals and materials, contributing to various industrial processes.

Studies on the interactions of 3-chloro-2-(2-methoxyethoxy)aniline focus on its ability to bind to specific enzymes and receptors. These interactions can lead to alterations in biochemical pathways, making it a valuable compound for research into enzyme kinetics and drug design. Understanding these interactions further elucidates its potential biological effects.

Several compounds share structural similarities with 3-chloro-2-(2-methoxyethoxy)aniline:

  • 2-[2-(2-Methoxyethoxy)ethanol: Lacks the chloro and aniline groups but has a similar ethoxy structure.
  • 2-Methoxyethanol: A simpler compound with fewer ethoxy groups and no chloro or aniline substitutions.
  • 5-Bromo-3-chloro-2-(2-methoxyethoxy)methoxybenzaldehyde: Similar structure but different substituents lead to distinct chemical properties.

Uniqueness

The uniqueness of 3-chloro-2-(2-methoxyethoxy)aniline lies in its combination of a chloro-substituted aniline with multiple ethoxy groups. This distinctive structure provides unique chemical properties and reactivity, making it particularly valuable for specific applications in synthesis and research .

XLogP3

1.7

Dates

Last modified: 08-15-2023

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